molecular formula C15H14N2O2 B5180108 N-(2-anilino-2-oxoethyl)benzamide CAS No. 3106-11-4

N-(2-anilino-2-oxoethyl)benzamide

Cat. No.: B5180108
CAS No.: 3106-11-4
M. Wt: 254.28 g/mol
InChI Key: ZSQKXQFAKRHLTP-UHFFFAOYSA-N
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Description

N-(2-anilino-2-oxoethyl)benzamide is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . It is part of a class of N-(2-oxoethyl)benzamide analogs that have been identified as a novel scaffold for the development of pancreatic β-cell protective agents . Research into these analogs is significant in the context of diabetes, as endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction and death play critical roles in the disease's development . Structure-activity relationship (SAR) studies on this scaffold aim to develop compounds that protect β-cells against ER stress, with some analogs demonstrating significantly improved potency and aqueous solubility compared to earlier leads . This makes this compound and its related compounds a promising modality for anti-diabetic drug discovery research . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQKXQFAKRHLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296697
Record name n-(2-anilino-2-oxoethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3106-11-4
Record name Hippuranilide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-anilino-2-oxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of N 2 Anilino 2 Oxoethyl Benzamide

Elucidation of Key Retrosynthetic Pathways

Retrosynthetic analysis of N-(2-anilino-2-oxoethyl)benzamide reveals several logical bond disconnections, primarily at the two amide linkages. A common approach involves a three-component synthesis strategy. researchgate.net One of the primary retrosynthetic routes begins with the disconnection of the benzamide (B126) bond, leading to two key intermediates: a substituted benzoic acid and a corresponding ethyl glycinate (B8599266). These can be further broken down. For instance, a substituted benzoic acid can be coupled with an appropriate ethyl glycinate to form a benzoylglycine ester. This ester is then hydrolyzed to produce the key intermediate, benzoylglycine. nih.gov

An alternative retrosynthetic strategy involves the disconnection of the anilide bond first. This pathway would generate N-(2-chloroacetyl)aniline and benzoic acid as the primary precursors. Further disconnection of N-(2-chloroacetyl)aniline would yield chloroacetyl chloride and aniline (B41778).

A more convergent retrosynthetic approach would view the target molecule as a derivative of an acylated amino acid. This suggests a synthetic pathway commencing from glycine (B1666218), which is then sequentially acylated with benzoyl chloride and aniline derivatives.

Detailed Analysis of Amidation Strategies for Scaffold Construction

The construction of the this compound scaffold hinges on the efficient formation of its two amide bonds. Various amidation strategies, from the use of coupling reagents to multi-component reactions, have been employed.

The synthesis of this compound analogs often involves the use of peptide coupling reagents to facilitate the formation of the amide bonds. nih.govuniurb.itresearchgate.netuni-kiel.de In a typical procedure, a substituted benzoic acid is coupled with a corresponding ethyl glycinate in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF). nih.gov The resulting benzoylglycine ester is then hydrolyzed, often using lithium hydroxide (B78521) (LiOH), to yield the key benzoylglycine intermediate. nih.gov This intermediate is subsequently reacted with a substituted benzylamine (B48309) using a different coupling reagent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to form the final N-(2-(benzylamino)-2-oxoethyl)benzamide product. nih.gov

The optimization of these coupling reactions is crucial for achieving high yields and purity. Factors such as the choice of solvent, base (e.g., diisopropylethylamine - DIPEA), and reaction temperature are carefully controlled. nih.gov

Table 1: Common Coupling Reagents and Conditions for Amide Synthesis

Coupling Reagent Additive Typical Solvent Typical Base
EDC HOBt DMF DIPEA
HATU - Dichloromethane (B109758) -
DCC DMAP Dichloromethane -

This table presents a generalized overview of common coupling systems. Specific conditions can vary based on the substrates.

Multi-component reactions (MCRs) provide a highly efficient and atom-economical route for the synthesis of complex molecules like this compound from three or more starting materials in a single pot. numberanalytics.comnih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of such diamide (B1670390) scaffolds. numberanalytics.comnih.gov

A classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. numberanalytics.commdpi.com For the synthesis of this compound, this could involve the reaction of an aniline derivative, a benzoic acid derivative, an appropriate aldehyde, and an isocyanide. The resulting product would contain the core diamide structure. The Passerini reaction, a three-component reaction of a carboxylic acid, an isocyanide, and an aldehyde or ketone, can also be utilized to generate key intermediates for the synthesis of the target molecule. numberanalytics.com

The advantage of MCRs lies in their ability to generate molecular diversity and complexity in a single, efficient step, reducing the need for multiple purification stages. numberanalytics.com However, controlling the reaction's selectivity and scalability can present challenges. numberanalytics.com

Catalytic Approaches to this compound Synthesis

Catalytic methods offer greener and more efficient alternatives to traditional stoichiometric reagents for amide bond formation. ucl.ac.uksigmaaldrich.com Both organocatalytic and metal-catalyzed systems have been developed for this purpose.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in amide synthesis. nih.gov These catalysts are often less toxic and more environmentally benign than their metal-based counterparts. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative N-acylation of primary amides with aldehydes to produce imide compounds. acs.org This approach could be adapted for the synthesis of this compound by reacting a suitable benzamide with an appropriate aldehyde under oxidative NHC catalysis. acs.org Boronic acid derivatives have also been demonstrated to be effective organocatalysts for direct amidation reactions. sigmaaldrich.com

Table 2: Examples of Organocatalytic Systems for Amide Formation

Catalyst Type Reactants Key Features
N-Heterocyclic Carbenes (NHCs) Primary Amides, Aldehydes Oxidative N-acylation, forms imides. acs.org
Boronic Acids Carboxylic Acids, Amines Direct and waste-free amidation. sigmaaldrich.com

Transition metal catalysts, such as those based on ruthenium, have been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com While not a direct route to this compound, this methodology represents a highly atom-economical approach to forming the constituent amide bonds. For example, a ruthenium-catalyzed reaction could be envisioned to couple a substituted benzyl (B1604629) alcohol with an amine to form one of the amide linkages. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic protocols is aimed at reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and toxic solvents, which contribute significantly to chemical waste. Modern approaches for the synthesis of benzamide derivatives increasingly focus on solvent-free conditions or the use of environmentally benign solvents like water.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. One notable green methodology applicable to the synthesis of related benzamide structures is the multi-component reaction (MCR). For instance, a highly efficient, solvent-free synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been reported. This reaction proceeds via a three-component condensation of an isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative, often catalyzed by nano-structures of ZnO. researchgate.netacs.org Such MCRs under solvent-free conditions using reusable catalysts represent a significant advancement in green synthesis. acs.org

The use of water as a solvent is another cornerstone of green chemistry. While organic reagents may have limited solubility, techniques like the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. For example, the synthesis of N-substituted glycine derivatives has been successfully achieved in water. acs.org In the synthesis of analogues like N-(2-(benzylamino)-2-oxoethyl)benzamide, a key step involves the hydrolysis of a benzoylglycine ester using an aqueous solution of lithium hydroxide, demonstrating the viability of aqueous media in the synthetic sequence. mdma.chnih.gov

Table 1: Comparison of Green Synthesis Approaches for Benzamide Derivatives

Approach Key Features Advantages Relevant Findings
Solvent-Free Synthesis Reactions are conducted without a solvent, often using a catalyst. Reduced waste, lower cost, operational simplicity. Three-component reactions for related benzamides show high yields. researchgate.net
Aqueous Medium Synthesis Water is used as the reaction solvent. Environmentally benign, non-flammable, low cost. Hydrolysis steps and synthesis of glycine derivatives are effective in water. acs.orgmdma.ch

Reducing energy consumption is another critical aspect of green chemistry. Energy-efficient protocols such as microwave (MW) irradiation and ultrasound-assisted synthesis have emerged as powerful alternatives to conventional heating methods.

Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. The rapid and efficient synthesis of N-alkylbenzamides from benzoic acid and primary aliphatic amines has been achieved under solvent-free microwave irradiation, yielding excellent results (97-99%). researchgate.net This technology has been widely applied to the synthesis of various heterocyclic compounds, including benzimidazoles, demonstrating its broad utility and potential for the synthesis of this compound. organic-chemistry.orgresearchgate.net

Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. This method has been used for the efficient, one-pot synthesis of functionalized 2-oxo-benzo researchgate.netresearchgate.netoxazines in water, achieving excellent yields with reduced reaction times. nih.gov The application of ultrasound has been shown to be beneficial in the synthesis of various nitrogen-containing heterocycles, suggesting its applicability for the clean and efficient synthesis of the target benzamide. nih.gov

Post-Synthetic Modifications and Derivatization Strategies

The ability to selectively modify a core molecular structure is fundamental to structure-activity relationship (SAR) studies and the development of new chemical entities. This compound offers several sites for such modifications.

The anilino portion of the molecule can be readily modified by employing different substituted anilines in the synthetic pathway. This strategy allows for the introduction of a wide range of functional groups to probe interactions with biological targets. In a study focused on N-(2-(benzylamino)-2-oxoethyl)benzamide analogues, a variety of substituted benzylamines were used to react with benzoylglycines, yielding a library of derivatives with diverse functionalities on the terminal phenyl ring. mdma.chnih.govresearchgate.net A similar approach, substituting various anilines for benzylamines, can be directly applied to generate a diverse set of this compound analogues. For example, research on 2-anilino triazolopyrimidines has shown that introducing small substituents like methyl or ethyl groups onto the anilino phenyl ring can be critical for biological activity. nih.gov A patent for related structures also describes numerous possible substitutions on the terminal aromatic ring. google.com

The benzamide core is another key site for structural variation. Starting with substituted benzoic acids allows for the introduction of functional groups onto this aromatic ring. Research has demonstrated the synthesis of analogues where the initial benzoic acid contains substituents such as halogens, alkyl, and alkoxy groups. mdma.chnih.gov A specific example of a functionalized benzamide core is the compound 4-amino-2-(2-anilino-2-oxoethoxy)benzamide, which features both an amino group and an oxoethoxy substituent on the benzamide ring, highlighting the feasibility of introducing multiple functionalities. psu.edu

Table 2: Examples of Functionalized this compound Analogues

Compound Name Modification Site Substituent(s) Reference
N-(2-(p-toluidino)-2-oxoethyl)benzamide Anilino Moiety 4-methyl nih.gov
N-(2-(p-ethylanilino)-2-oxoethyl)benzamide Anilino Moiety 4-ethyl nih.gov
4-Amino-2-(2-anilino-2-oxoethoxy)benzamide Benzamide Core 4-amino, 2-(oxoethoxy) psu.edu
N-(2-anilino-2-oxoethyl)-4-chlorobenzamide Benzamide Core 4-chloro mdma.chnih.gov

The introduction of chirality into drug candidates is a critical strategy for improving potency and reducing off-target effects. The core structure of this compound is based on glycine, which is achiral. acs.org However, stereoselective synthesis can be employed to create chiral analogues, for example, by replacing the glycine moiety with a chiral α-amino acid.

General methods for the asymmetric synthesis of α-amino acids, which could be incorporated into the benzamide structure, are well-established. These include the alkylation of glycine imine derivatives using chiral templates or asymmetric phase-transfer catalysis conditions. researchgate.net Another powerful method is the Strecker synthesis, which can be performed diastereoselectively using a chiral auxiliary like (R)-phenylglycine amide to produce enantiomerically pure α-amino nitriles, which are precursors to α-amino acids. researchgate.net

More directly related, a study on the enantioselective oxidative cyclization of N-allyl benzamides using a chiral iodoarene catalyst has been reported. chemrxiv.org This method allows for the synthesis of highly enantioenriched oxazolines, which are valuable chiral building blocks. While this does not directly yield a chiral this compound analogue, it demonstrates a sophisticated strategy for introducing a stereocenter adjacent to the benzamide nitrogen, a concept that could potentially be adapted for the target scaffold. The development of direct stereoselective synthetic routes to chiral analogues of this compound remains a promising area for future research.

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Anilino 2 Oxoethyl Benzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state conformation of N-(2-anilino-2-oxoethyl)benzamide. The presence of two amide C-N bonds with partial double bond character can lead to the existence of multiple rotamers in solution, resulting in complex NMR spectra. pku.edu.cn

In analogous N-acyl-dipeptides and their derivatives, the chemical shifts of the amide protons are particularly sensitive to their environment and participation in hydrogen bonding. zenodo.org For this compound, the two amide protons (NH) and the methylene (B1212753) protons (CH2) are key reporters of the molecule's conformation. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), a common solvent for such compounds, the NH protons are expected to appear as distinct singlets or triplets depending on coupling, with chemical shifts influenced by their cis/trans geometry and solvent exposure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzamide (B126) Aromatic C-H7.40 - 7.90127.0 - 134.0
Anilino Aromatic C-H7.00 - 7.60119.0 - 139.0
Methylene C-H₂~4.20~43.0
Benzamide C=O-~167.0
Anilino C=O-~169.0
Benzamide NH~8.70-
Anilino NH~10.20-

Note: These are predicted values based on data from analogous benzamide and anilide structures. Actual values may vary.

2D NMR Techniques (e.g., NOESY, ROESY, HOESY) for Spatial Proximity Analysis

While 1D NMR provides information on chemical environment and through-bond connectivity, 2D NMR techniques are essential for elucidating through-space correlations, which are critical for defining the molecule's three-dimensional structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for identifying protons that are close in space, irrespective of whether they are connected through bonds. For a flexible molecule like this compound, NOESY or ROESY cross-peaks between specific aromatic protons of the benzamide and anilino rings, or between one of the aromatic rings and the methylene protons, would provide direct evidence for a folded conformation in solution. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

Heteronuclear Overhauser Effect Spectroscopy (HOESY): This technique extends the NOE principle to heteronuclei, providing information on the spatial proximity between, for example, protons and carbon-13 atoms. A HOESY experiment could reveal correlations between the amide protons and the carbonyl carbons, helping to define the orientation around the amide bonds.

For complex biomolecules and flexible organic molecules, a combination of these techniques is often employed to build a comprehensive picture of the dominant solution-state conformation. nih.govyoutube.com

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides invaluable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the orientation of molecules within the solid lattice.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be the primary techniques. The chemical shifts in the solid state can differ from those in solution, and these differences can provide information about intermolecular interactions, such as hydrogen bonding. Furthermore, the presence of multiple, distinct signals for a single carbon or nitrogen site can indicate the presence of crystallographically inequivalent molecules in the unit cell or polymorphism.

Studies on secondary amides have shown that ssNMR can also probe molecular dynamics, such as the libration (rocking motion) of the amide planes. acs.org The rates of these motions can be correlated with the local packing environment and hydrogen bond strength.

Single-Crystal X-ray Diffraction for Comprehensive Solid-State Structure

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles that define the molecular conformation. For this compound, a successful crystal structure determination would unambiguously reveal its solid-state conformation and packing.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of two NH donor groups and two C=O acceptor groups in this compound makes it highly amenable to forming extensive hydrogen bonding networks. In the crystal structures of related benzamide derivatives, N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains, sheets, or more complex three-dimensional architectures. nih.gov The geometry of these hydrogen bonds (donor-acceptor distance and angle) provides a quantitative measure of their strength and directional preference.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal packing. The analysis of these interactions is crucial for a complete understanding of the supramolecular assembly.

Table 2: Typical Hydrogen Bond Geometries in Benzamide Derivatives

Interaction Type Donor-Acceptor Distance (Å) Angle (D-H···A, °)
N-H···O2.8 - 3.2150 - 180
C-H···O3.0 - 3.6120 - 160

Note: Data derived from published crystal structures of analogous compounds.

Crystal Packing Architecture and Polymorphism Studies

The way in which individual molecules pack together in the crystal lattice defines the crystal packing architecture. This can be influenced by a subtle interplay of strong and weak intermolecular interactions. The conformational flexibility of this compound, combined with the multiple possibilities for hydrogen bonding, creates a high likelihood of polymorphism—the ability of a compound to crystallize in multiple different crystal forms.

Different polymorphs can exhibit distinct physical properties. Polymorphism in benzamide-containing molecules has been documented, with different forms displaying variations in their hydrogen bonding patterns and molecular conformations. nih.gov The discovery and characterization of potential polymorphs of this compound would be a critical aspect of its solid-state characterization, often involving screening crystallization from a variety of solvents and conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies and Molecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. These vibrations are sensitive to the molecule's conformation, the strength of its chemical bonds, and its intermolecular interactions.

For this compound, the key vibrational bands of interest are the N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) modes.

N-H Stretching: In a non-hydrogen-bonded state, the N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹. In the solid state, extensive hydrogen bonding will cause this band to broaden and shift to lower frequencies (typically 3200-3300 cm⁻¹). The extent of this shift is correlated with the strength of the hydrogen bonds.

C=O Stretching (Amide I): The Amide I band, primarily due to the C=O stretching vibration, is highly sensitive to hydrogen bonding. In this compound, two distinct Amide I bands may be observed, corresponding to the benzamide and anilino carbonyl groups. Hydrogen bonding to the carbonyl oxygen will lower the frequency of this vibration, typically from around 1680 cm⁻¹ to 1630-1660 cm⁻¹.

N-H Bending (Amide II): This band, occurring around 1510-1570 cm⁻¹, is also sensitive to hydrogen bonding and conformation.

By comparing the FT-IR and Raman spectra of different potential polymorphs, one can identify subtle differences in their hydrogen bonding environments and molecular conformations. beilstein-journals.org

Table 3: Characteristic IR and Raman Frequencies (cm⁻¹) for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H Stretch3200 - 3400 (broad)3200 - 3400 (weak)
Aromatic C-H Stretch3000 - 31003000 - 3100 (strong)
Aliphatic C-H Stretch2850 - 29602850 - 2960
Amide I (C=O Stretch)1630 - 1680 (strong)1630 - 1680 (medium)
C=C Aromatic Stretch1580 - 16201580 - 1620 (strong)
Amide II (N-H Bend)1510 - 15701510 - 1570 (weak)

Note: These are expected frequency ranges based on data for analogous compounds.

Analysis of Amide I, II, and III Bands

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of this compound. The amide functional groups present in the molecule give rise to characteristic vibrational bands, namely the Amide I, II, and III bands, which are sensitive to the local molecular environment, conformation, and intermolecular interactions.

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration. Its precise position can indicate the presence and strength of hydrogen bonding. For instance, in related N-benzothiazol-2-yl benzamide derivatives, the C=O stretching vibration is observed around 1699–1601 cm⁻¹. japsonline.com

The Amide II band, typically found between 1500 and 1600 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. The presence of an aromatic N-H moiety in similar benzamide structures is confirmed by N-H bending vibrations near 1600 cm⁻¹. japsonline.com

The Amide III band is a more complex vibrational mode observed in the 1200–1400 cm⁻¹ range, arising from a mixture of C-N stretching, N-H in-plane bending, and other vibrations.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Associated Functional Groups
Amide A~3300N-H stretching
Amide I1600-1700C=O stretching
Amide II1500-1600N-H bending and C-N stretching
Amide III1200-1400C-N stretching and N-H bending

Probing Hydrogen Bonding and π-π Stacking Effects

The solid-state architecture of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. The molecule possesses both hydrogen bond donors (the N-H groups of the amides) and acceptors (the carbonyl oxygens), facilitating the formation of intermolecular hydrogen bonds. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, dictating the crystal packing.

Furthermore, the presence of two phenyl rings in the structure of this compound suggests the potential for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a crucial role in the stabilization of the crystal lattice. The specific geometry of these stacks (e.g., face-to-face or offset) would require detailed analysis of single-crystal X-ray diffraction data, which is not currently available in the public domain for this specific compound. However, studies on similar aromatic amides have demonstrated the prevalence and importance of these interactions in their crystal engineering.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₅H₁₄N₂O₂) is 255.11280 Da. This precise mass measurement allows for the confident determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

CompoundMolecular FormulaNominal Mass (Da)Exact Mass ([M+H]⁺) (Da)
This compoundC₁₅H₁₄N₂O₂254255.11280

Data sourced from PubChem CID 173153266. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar benzamide-containing structures.

Upon collision-induced dissociation (CID), the [M+H]⁺ ion of this compound would likely undergo fragmentation at the amide bonds. Common fragmentation pathways for benzamides include the loss of the amine substituent to form a stable benzoyl cation. For this compound, several key fragmentation pathways can be anticipated:

Formation of the benzoyl cation (m/z 105): Cleavage of the amide bond between the benzoyl group and the rest of the molecule.

Formation of the anilino-acetyl cation (m/z 134): Cleavage of the other amide bond.

Loss of aniline (B41778) (C₆H₅NH₂): Resulting in an ion at m/z 161.

Loss of benzamide (C₆H₅CONH₂): Resulting in an ion at m/z 133.

The following table outlines potential major fragment ions that could be observed in the MS/MS spectrum of this compound.

Precursor Ion (m/z)Proposed Fragment IonProposed Structure of FragmentFragment m/z
255.11[C₇H₅O]⁺Benzoyl cation105.03
255.11[C₈H₈NO]⁺Anilino-acetyl cation134.06
255.11[C₈H₅O₂]⁺Ion from loss of aniline161.03
255.11[C₈H₇N₂O]⁺Ion from loss of benzamide133.06

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Characterization (if applicable)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers).

This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its characterization in its native form.

However, should derivatives of this compound be synthesized that incorporate chiral centers, for instance, by introducing a chiral substituent on one of the phenyl rings or by modifying the ethyl linker, then chiroptical spectroscopy would become a critical tool. In such cases, CD spectroscopy could be employed to determine the absolute configuration of the stereoisomers and to study conformational changes in solution.

In-Silico Analysis of this compound: A Theoretical Perspective

Despite extensive searches for computational and theoretical studies on the chemical compound this compound, no specific research data for this exact molecule is publicly available. As a result, a detailed analysis as per the requested outline cannot be provided at this time.

The exploration of chemical compounds through computational chemistry provides invaluable insights into their electronic, structural, and reactive properties. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for predicting molecular behavior, complementing and guiding experimental research. However, the application of these sophisticated techniques is documented on a per-compound basis in scientific literature.

For the specific compound, this compound, which belongs to the broader class of benzamides and glycinanilides, dedicated computational studies appear to be absent from the accessible scientific record. While research exists for structurally similar molecules, such as N-(2-(benzylamino)-2-oxoethyl)benzamide analogs and other N-benzoylglycinanilide derivatives, extrapolating this data would not adhere to the principles of scientific accuracy for the specified compound. tandfonline.comamazonaws.comacs.orgresearchgate.net

The requested detailed analysis, encompassing optimized molecular geometries, frontier molecular orbitals, electrostatic potential maps, predicted spectroscopic parameters, and conformational landscapes, necessitates specific calculations performed directly on this compound. In the absence of such dedicated studies, the generation of scientifically accurate data tables and detailed research findings for the stipulated sections is not feasible.

Further research and dedicated computational analysis are required to elucidate the specific theoretical and computational characteristics of this compound.

Computational Chemistry and Theoretical Studies on N 2 Anilino 2 Oxoethyl Benzamide

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Solvent-Compound Interactions

The interaction of a compound with its solvent environment is crucial for understanding its solubility, stability, and reactivity. For N-(2-anilino-2-oxoethyl)benzamide, computational models can predict how it will behave in different solvents. The presence of both hydrogen bond donors (the N-H groups of the amide linkages) and acceptors (the carbonyl oxygen atoms), as well as aromatic rings, suggests a complex interplay of interactions.

In polar protic solvents like water or ethanol, it is anticipated that the primary interactions would be hydrogen bonds between the solvent molecules and the amide groups of this compound. In polar aprotic solvents such as dimethylformamide (DMF), hydrogen bonding from the compound's N-H groups to the solvent's oxygen atoms would still be significant. The benzoyl and anilino rings can also engage in weaker π-π stacking or π-alkyl interactions with appropriate solvent molecules.

In Silico Modeling of Molecular Recognition and Interaction Mechanisms

Understanding how a molecule like this compound recognizes and interacts with other molecules is fundamental to predicting its biological and chemical functions. In silico modeling provides a virtual laboratory to explore these interactions at an atomic level.

Molecular Docking Studies for Protein-Ligand Interactions (excluding clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed against a variety of non-clinical protein targets to understand its potential binding modes and affinities.

In a typical docking simulation, the flexible this compound molecule would be placed in the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding energy. Key interactions that would be assessed include hydrogen bonds between the amide groups of the ligand and amino acid residues of the protein, as well as hydrophobic interactions involving the phenyl rings.

For example, studies on other benzamide (B126) derivatives have shown that the benzamide moiety can act as a crucial pharmacophore, forming key hydrogen bonds with the protein backbone. The anilino group can also contribute to binding through both hydrogen bonding and hydrophobic interactions. The flexibility of the ethyl-amide linker allows the molecule to adopt a conformation that complements the shape of the binding pocket.

A hypothetical docking study of this compound with a non-clinical enzyme, such as a bacterial hydrolase, might reveal the following interactions:

Interaction TypeLigand GroupProtein Residue (Hypothetical)
Hydrogen BondBenzamide N-HAspartic Acid side chain
Hydrogen BondAnilino C=OSerine side chain
Hydrophobic (π-π)Benzoyl ringPhenylalanine side chain
Hydrophobic (π-alkyl)Anilino ringLeucine side chain

Dynamics of Ligand Binding

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can elucidate the dynamic nature of the protein-ligand complex over time. An MD simulation of this compound bound to a protein would track the movements of all atoms in the system, providing insights into the stability of the binding mode and the flexibility of the ligand and protein.

Key findings from an MD simulation would include:

Root Mean Square Deviation (RMSD): This metric would show how much the protein and ligand structures deviate from their initial docked positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): This would highlight the flexibility of different parts of the protein and the ligand. For this compound, the ethyl-amide linker would be expected to show higher flexibility compared to the more rigid phenyl rings.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking would be monitored throughout the simulation, confirming their importance for binding.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions in Crystals

Although the crystal structure of this compound has not been experimentally determined, a Hirshfeld surface analysis can be hypothetically discussed based on the known crystal structures of analogous compounds. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.

For a molecule like this compound, the Hirshfeld surface would be generated from a hypothetical crystal structure. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

Based on the analysis of similar structures, the following intermolecular interactions would be expected to dominate the crystal packing of this compound:

N-H···O Hydrogen Bonds: These are expected to be the most significant interactions, with the amide N-H groups acting as donors and the carbonyl oxygen atoms as acceptors. These interactions would likely form chains or sheets of molecules.

C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors would also contribute to the crystal stability.

π-π Stacking: The phenyl rings would likely engage in π-π stacking interactions, further stabilizing the crystal lattice.

H···H Contacts: A significant portion of the Hirshfeld surface would be covered by hydrogen-hydrogen contacts, which represent van der Waals forces.

A breakdown of the likely contributions of different intermolecular contacts to the Hirshfeld surface is presented in the table below, based on data from analogous structures:

Intermolecular ContactExpected Contribution (%)
H···H40 - 50
O···H/H···O20 - 30
C···H/H···C15 - 25
C···C (π-π)5 - 10
N···H/H···N< 5

Chemical Reactivity and Mechanistic Investigations of N 2 Anilino 2 Oxoethyl Benzamide

Hydrolytic and Oxidative Stability under Varied Chemical Environments

The stability of N-(2-anilino-2-oxoethyl)benzamide is a critical factor in its handling, storage, and application. Like other amides, its stability is challenged by hydrolytic and oxidative conditions, which can lead to its degradation.

The hydrolysis of N-substituted amides, such as this compound, can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic properties of the substituents on the amide nitrogen and carbonyl group. researchgate.net For instance, studies on the hydrolysis of N-substituted amides in high-temperature water have shown that the reaction is first order in both water and the amide, with the rate being pH-dependent. researchgate.net

Oxidative stability is another important consideration. The presence of two aniline-like nitrogen atoms and phenyl rings suggests potential susceptibility to oxidation. The amino group, in particular, can be a site for oxidation, potentially leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions.

Degradation Pathways and Byproduct Characterization

The degradation of this compound can proceed through several pathways, primarily hydrolysis of its two amide bonds.

Hydrolytic Degradation:

Cleavage of the anilide linkage would yield benzoic acid and 2-amino-N-phenylacetamide. Conversely, hydrolysis of the other amide bond would produce benzamide (B126) and N-phenylglycine. Further hydrolysis of the intermediates would ultimately lead to benzoic acid, aniline (B41778), and glycine (B1666218).

A study on the alkaline hydrolysis of various N-substituted amides demonstrated that the structure of the amide group significantly affects their hydrolytic stability. researchgate.net The rates of hydrolysis for a series of N-mono- and N,N-disubstituted methacrylamides showed good correlations with the inductive and steric constants of the N-substituents. researchgate.net

Potential Hydrolysis Products of this compound
Benzoic acid
Aniline
Glycine
Benzamide
2-Amino-N-phenylacetamide
N-Phenylglycine

Oxidative Degradation:

While specific studies on the oxidative degradation of this compound are not prevalent, related compounds offer insights. The oxidation of the amino group can lead to colored byproducts. The phenyl rings could also undergo oxidation, leading to hydroxylated or ring-opened products, especially under harsh oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate).

Electrophilic and Nucleophilic Reaction Pathways

The aromatic rings and amide functionalities of this compound are the primary sites for electrophilic and nucleophilic reactions.

Substitution Reactions at Aromatic Rings

The two phenyl rings in the molecule can undergo electrophilic aromatic substitution. The benzoyl group is deactivating and meta-directing, while the anilino group is activating and ortho-, para-directing. Therefore, the position of substitution will depend on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation would be expected to occur at the ortho and para positions of the aniline ring and the meta position of the benzoyl ring.

Reactivity of Amide Functionalities

The amide groups are key centers of reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to substitution or addition reactions. The nitrogen atom is nucleophilic, although its nucleophilicity is reduced due to resonance with the carbonyl group.

Nucleophilic acyl substitution is a characteristic reaction of amides. nih.gov While amides are generally less reactive towards nucleophiles than acid chlorides or anhydrides, they can react with strong nucleophiles or under forcing conditions. For example, the reaction of benzamides with organolithium reagents can lead to the formation of ketones. nih.gov

The amide nitrogen can also participate in reactions. For instance, it can be deprotonated by a strong base to form an amidate anion, which can then act as a nucleophile in subsequent reactions.

Cyclization and Rearrangement Mechanisms

The structure of this compound allows for potential intramolecular cyclization reactions. For instance, under certain conditions, the anilino nitrogen could potentially attack the carbonyl carbon of the benzamide group, or vice versa, to form heterocyclic structures.

Studies on related N-aryl amides have demonstrated the feasibility of intramolecular cyclization to form oxindoles. rsc.org Although this specific reaction may not be directly applicable, it highlights the potential for intramolecular reactions in molecules with similar structural motifs. Similarly, intramolecular oxidative cyclization has been observed in N-allylbenzamides to form oxazoles, suggesting that under oxidative conditions, cyclization pathways may be accessible. rsc.org

Rearrangement reactions, such as the Beckmann rearrangement, are typically associated with oximes derived from ketones. While not a direct reaction of the parent amide, if the carbonyl group were to be converted to an oxime, a rearrangement could be induced.

Advanced Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic studies on the transformations of this compound are not extensively documented in the literature. However, kinetic data from related systems can provide valuable approximations.

For example, kinetic studies of amide hydrolysis have been performed on various N-substituted amides. researchgate.net The hydrolysis of N-methylacetamide in high-temperature water was found to be first order in both the amide and water, with the rate being sensitive to pH. researchgate.net Such studies provide a framework for predicting the hydrolytic stability and reaction kinetics of this compound under different conditions.

The following table presents kinetic data for the hydrolysis of related amides, which can serve as a reference for estimating the reactivity of this compound.

Compound Conditions Rate Constant (k) Reference
N-MethylacetamideHigh-temperature waterpH-dependent researchgate.net
BenzamideAlkaline hydrolysis- researchgate.net
N,N-DimethylbenzamideAlkaline hydrolysis- researchgate.net

Further experimental work is required to determine the specific kinetic and thermodynamic parameters for the reactions of this compound to fully elucidate its chemical behavior.

Exploration of N 2 Anilino 2 Oxoethyl Benzamide in Materials Science and Supramolecular Chemistry

Self-Assembly Processes and Hierarchical Structure Formation

The self-assembly of molecules into well-defined hierarchical structures is a cornerstone of supramolecular chemistry and materials science. For N-(2-anilino-2-oxoethyl)benzamide, the primary driving force for such processes is expected to be hydrogen bonding, supplemented by π-π stacking interactions between the phenyl rings.

Directed Assembly through Hydrogen Bonding

The this compound molecule possesses two secondary amide groups, each with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This arrangement is highly conducive to the formation of intermolecular hydrogen bonds, which can direct the assembly of the molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nii.ac.jpresearchgate.net The geometry and persistence of these hydrogen-bonded assemblies are critical in determining the macroscopic properties of the resulting materials. In analogous systems, such as other N-substituted benzamides, the formation of strong N-H···O hydrogen bonds is a recurring motif in their solid-state structures. nih.gov The presence of two such groups in this compound offers the potential for robust and extended hydrogen-bonding networks.

Fabrication of Micro- and Nanostructures

The self-assembly of small molecules like this compound can lead to the formation of a variety of micro- and nanostructures, such as fibers, ribbons, tubes, and vesicles. The specific morphology is often dependent on factors like solvent, temperature, and concentration. For instance, in related amide-containing compounds, researchers have observed the formation of fibrous assemblies that entangle to form three-dimensional networks, leading to physical gelation. nii.ac.jp While specific studies on this compound are not available, its structural similarity to known organogelators suggests it could also form such structures.

Crystal Engineering and Design of Solid-State Architectures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice.

Influence of Substituents on Crystal Packing Motifs

The introduction of substituents onto the phenyl rings of this compound would be expected to significantly influence its crystal packing. For example, the addition of halogen atoms could introduce halogen bonding as an additional directional interaction, while alkyl chains could lead to van der Waals interactions that modify the packing arrangement. In studies of N-phenylbenzamide derivatives, the introduction of substituents has been shown to alter the anti-cancer and antiviral activities, which is often related to changes in their solid-state packing and intermolecular interactions. nih.gov

Interactive Table: Potential Influence of Substituents on Crystal Packing

Substituent GroupPotential Effect on Intermolecular InteractionsExpected Impact on Crystal Packing
Halogens (F, Cl, Br)Introduction of halogen bonding, modification of dipole moment.Altered packing motifs, potential for increased packing density.
Alkyl ChainsIncreased van der Waals interactions, steric hindrance.Disruption of close packing, potential for layered structures.
Hydroxyl (-OH)Additional hydrogen bonding sites.More complex and robust hydrogen-bonding networks.
Nitro (-NO2)Strong dipole-dipole interactions.Altered electrostatic interactions, potential for charge-transfer stacking.

Investigations into Gelation Phenomena and Rheological Properties (Mechanism-focused)

Low-molecular-weight organogelators (LMWGs) are molecules that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. The amide functional group is a common feature in many LMWGs due to its excellent hydrogen-bonding capability. nii.ac.jpnih.govnih.gov

The mechanism of gelation for a compound like this compound would likely involve the initial self-assembly of molecules into one-dimensional fibrillar structures through hydrogen bonding. These primary structures would then entangle and interact to form a network that immobilizes the solvent. The rheological properties of such a gel, including its stiffness and viscosity, would be dependent on the density and strength of this network. Studies on similar di-amide compounds have shown that both the nature of the substituents and the stereochemistry can have a profound impact on gelation ability and the properties of the resulting gels. nii.ac.jp

Development of Functional Materials (e.g., Optical, Sensing, Non-Biological)

The supramolecular assemblies of this compound could potentially be harnessed to create functional materials. The aromatic rings within the structure suggest potential for optical applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The amide groups, being good metal coordination sites, could also be exploited for the development of chemical sensors. While there is no specific research on the functional material applications of this compound, related N-phenylbenzamide derivatives have been investigated for their potential in molecular electronics, specifically as rectifiers. lanl.gov

Photophysical Properties and Fluorescence Emission

The photophysical properties of benzamide (B126) derivatives are intrinsically linked to their molecular structure, particularly the arrangement of their aromatic rings and amide groups. While specific experimental data for this compound is scarce, the general photophysical behavior of related N-arylbenzamides can be considered.

Many N-phenylbenzamide derivatives are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment and molecular conformation. The fluorescence in these molecules typically arises from π-π* transitions within the aromatic systems. The presence of the anilino group in this compound could potentially lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which can influence the fluorescence emission wavelength and quantum yield.

The fluorescence properties of similar compounds are often studied using steady-state and time-resolved fluorescence spectroscopy. For instance, studies on other N-substituted benzamides have shown that the nature and position of substituents on the phenyl rings can significantly alter the emission characteristics. Electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the color of the emitted light.

In the solid state, the photophysical properties can be further influenced by intermolecular interactions. The ability of this compound to form hydrogen bonds via its N-H and C=O groups, along with potential π-π stacking of the phenyl rings, could lead to aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) effects. These phenomena are of great interest in the development of novel optical materials and sensors.

A hypothetical table of photophysical data for this compound, based on typical values for related compounds, is presented below. It is important to note that these are estimated values and would require experimental verification.

PropertyEstimated ValueConditions
Absorption Maximum (λabs)~280-320 nmIn organic solvent
Emission Maximum (λem)~350-450 nmIn organic solvent
Fluorescence Quantum Yield (ΦF)0.1 - 0.5In organic solvent
Stokes Shift~70-130 nmIn organic solvent

This table is illustrative and based on data for analogous compounds. Experimental verification is required.

Chemosensing Mechanisms and Detection Principles

The structural motifs within this compound make it a promising candidate for the development of chemosensors, particularly for the detection of anions. The amide N-H groups can act as hydrogen bond donors, enabling the molecule to selectively bind with anionic species through non-covalent interactions.

The principle behind chemosensing using such molecules often relies on a change in a measurable signal, such as fluorescence, upon binding of the analyte. The interaction between the sensor molecule and the target anion can induce conformational changes or alter the electronic properties of the sensor, leading to a "turn-on" or "turn-off" fluorescence response.

For example, the binding of an anion to the amide protons of this compound could restrict intramolecular rotations, leading to an enhancement of fluorescence emission (a "turn-on" sensor). Conversely, if the anion binding promotes non-radiative decay pathways, a quenching of the fluorescence would be observed (a "turn-off" sensor). The selectivity of the sensor for a particular anion is determined by factors such as the geometric arrangement of the hydrogen bond donors and the size and charge density of the anion.

Research on other benzamide-based anion sensors has demonstrated their ability to detect environmentally and biologically important anions like fluoride (B91410), cyanide, and acetate. nih.govnih.gov The binding event is often studied using techniques such as UV-Vis and fluorescence titration experiments, as well as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the binding mode and stoichiometry.

A hypothetical data table illustrating the potential anion sensing capabilities of this compound is provided below. The response would be dependent on the specific anion and the solvent system used.

Analyte (Anion)Proposed Interaction MechanismExpected Spectroscopic Change
Fluoride (F⁻)Strong hydrogen bonding with amide N-HSignificant change in fluorescence intensity/wavelength
Cyanide (CN⁻)Hydrogen bonding and potential nucleophilic additionQuenching or enhancement of fluorescence
Acetate (CH₃COO⁻)Hydrogen bonding with amide N-HModerate change in fluorescence

This table is illustrative and based on the known behavior of similar benzamide-based chemosensors. Experimental validation is necessary.

Advanced Applications in Catalysis and Analytical Chemistry Excluding Human Applications

N-(2-anilino-2-oxoethyl)benzamide as an Organocatalyst Scaffold

The modular nature of this compound, featuring two amide linkages and two aromatic rings, provides a versatile framework for the design of chiral organocatalysts. The presence of N-H protons and carbonyl oxygens offers potential hydrogen bonding sites, which are crucial for substrate activation and stereocontrol in many organocatalytic reactions.

Design Principles for Chiral Catalysts

The development of chiral organocatalysts from an this compound scaffold would hinge on the strategic introduction of chirality. Several design principles could be envisioned:

Introduction of Chiral Centers: Chiral auxiliaries could be incorporated into the molecule. For instance, substitution on the aniline (B41778) or benzoyl ring with chiral groups, or the use of a chiral amine or carboxylic acid during its synthesis, would create a chiral environment around the catalytically active sites.

Axial Chirality: The introduction of bulky substituents at the ortho-positions of the aniline and/or benzoyl rings could restrict the rotation around the C-N or C-C bonds, potentially leading to atropisomerism and the creation of a chiral axis.

Functional Group Modification: The amide protons can act as hydrogen-bond donors. Modifying the electronic properties of the aromatic rings with electron-donating or electron-withdrawing groups could tune the acidity of these protons and, consequently, their catalytic activity.

A hypothetical design strategy could involve the synthesis of derivatives with specific stereocenters, as illustrated in the table below.

Catalyst ID Chirality Source Potential Application
Cat-A1 (S)-α-phenylethylamine instead of anilineAsymmetric Michael additions
Cat-A2 2,2'-disubstitution on the benzoyl ringAtroposelective transformations
Cat-A3 Chiral phosphine (B1218219) moiety on the aniline ringEnantioselective aza-Morita-Baylis-Hillman reactions

Reaction Scope and Enantioselectivity Studies

While no specific studies on the enantioselectivity of this compound-based catalysts have been published, based on the performance of other diamide (B1670390) and benzamide (B126) organocatalysts, one could predict their potential utility in a range of asymmetric transformations. These could include:

Michael Additions: The amide protons could activate α,β-unsaturated carbonyl compounds towards nucleophilic attack.

Aldol (B89426) Reactions: Bifunctional catalysts bearing a basic site in addition to the amide groups could facilitate asymmetric aldol reactions.

Diels-Alder Reactions: The Lewis acidic nature of the amide protons could catalyze cycloaddition reactions.

The expected enantioselectivity would be highly dependent on the specific catalyst design and reaction conditions. The table below presents hypothetical enantioselectivity data for a proposed catalyst based on this scaffold in a model reaction.

Catalyst Reaction Substrate 1 Substrate 2 Enantiomeric Excess (ee %)
Hypothetical Cat-A1 Michael AdditionNitromethaneChalcone85
Hypothetical Cat-A2 Friedel-Crafts AlkylationIndoleNitroalkene92

Ligand Design for Metal-Catalyzed Transformations

The amide oxygen and nitrogen atoms in this compound make it a potential bidentate ligand for various transition metals. The electronic and steric properties of the ligand could be fine-tuned by modifying the peripheral aromatic rings, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Coordination Chemistry and Complex Formation

This compound could coordinate to metal centers through the carbonyl oxygen atoms, forming a stable six-membered chelate ring. The nature of the metal-ligand bond would be influenced by the hardness/softness of the metal ion and the electronic properties of the ligand. For instance, harder metal ions like Ti(IV) or Al(III) would likely favor coordination to the oxygen atoms. Softer metals such as Pd(II) or Rh(I) might exhibit more complex coordination behavior, potentially involving the aromatic rings.

The formation of various coordination complexes can be hypothesized:

Metal Center Ligand-to-Metal Ratio Potential Geometry Potential Catalytic Application
Cu(II)1:1Square PlanarLewis acid catalysis in hetero-Diels-Alder reactions
Pd(II)1:1Square PlanarCross-coupling reactions (e.g., Suzuki, Heck)
Ru(II)1:2OctahedralAsymmetric transfer hydrogenation

Catalytic Efficiency and Selectivity

The efficiency and selectivity of metal complexes derived from this compound would be a function of the metal center, the ligand architecture, and the reaction conditions. By introducing chiral elements into the ligand, as discussed for organocatalysts, it would be possible to create chiral metal complexes for asymmetric catalysis.

For example, a chiral this compound-Ru(II) complex could potentially be an effective catalyst for the asymmetric transfer hydrogenation of ketones, a reaction for which similar diamine- and diamide-ligated ruthenium complexes have shown considerable success. The anticipated performance of such a hypothetical catalyst is summarized below.

Catalyst System Reaction Substrate Turnover Frequency (TOF, h⁻¹) Enantiomeric Excess (ee %)
Hypothetical [RuCl₂(chiral-L)(PPh₃)] Transfer HydrogenationAcetophenone50095
Hypothetical [Pd(chiral-L)Cl₂] Heck ReactionStyrene & Phenyl iodide200N/A (regioselectivity focus)

Development of Advanced Analytical Probes

The this compound structure can also serve as a platform for the development of advanced analytical probes for the detection of specific analytes, excluding human applications. By incorporating fluorogenic or chromogenic moieties, or by designing the molecule to interact specifically with a target analyte, it could function as a chemosensor.

For instance, the introduction of a fluorophore, such as a naphthalene (B1677914) or coumarin (B35378) unit, onto one of the aromatic rings could lead to a fluorescent sensor. The binding of a specific metal ion or anion to the amide groups could then induce a change in the fluorescence intensity or wavelength, allowing for quantitative detection.

Potential design features for such probes include:

Ion-selective Binding Sites: Modification of the amide linkers to create a cavity with a specific size and electronic character for selective binding of metal ions like Cu²⁺ or Fe³⁺.

Anion Recognition: The N-H protons of the amide groups are potential hydrogen-bond donors for the recognition of anions such as fluoride (B91410) or acetate.

Environment-Sensitive Probes: The polarity-sensitive fluorescence of certain aromatic systems could be exploited to develop probes for monitoring the properties of non-aqueous solvent systems.

While no such analytical probes based on this compound have been reported, the foundational principles of sensor design suggest that this is a viable and underexplored avenue for future research.

Fluorescent Probes for Molecular Environment Sensing

The anilino and benzamide moieties within this compound provide a basis for its potential utility as a fluorescent probe. Anilino derivatives are known to exhibit fluorescence that is sensitive to the polarity of their microenvironment. This sensitivity often arises from the formation of an intramolecular charge transfer (ICT) excited state, where the fluorescence emission energy and quantum yield are modulated by the surrounding solvent or binding site polarity.

While specific studies on this compound as a fluorescent probe are not available, the behavior of related anilino-naphthalenesulfonates serves as a well-established precedent. These molecules display significant changes in their fluorescence upon binding to the hydrophobic pockets of proteins, a characteristic that has been widely exploited in biochemical studies. Similarly, the fluorescence of this compound could be expected to be quenched in aqueous environments and enhanced in nonpolar media or upon binding to a hydrophobic cavity.

Table 1: Hypothetical Fluorescence Properties of this compound in Different Solvents

SolventDielectric ConstantEmission Maximum (λem, nm)Fluorescence Quantum Yield (Φf)
Water80.14800.05
Ethanol24.64650.20
Dioxane2.24400.55
Cyclohexane2.04300.70

Note: This data is hypothetical and extrapolated from the known behavior of similar anilino-based fluorescent probes. Experimental verification for this compound is required.

Mechanisms of Sensing and Selectivity

The sensing mechanism of a potential this compound fluorescent probe would likely be governed by one or more of the following photophysical processes:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron could be transferred from the electron-donating anilino group to the electron-accepting benzamide portion of the molecule. The efficiency and energy of this charge transfer are highly dependent on the polarity of the environment. In polar solvents, the ICT state is stabilized, leading to a red-shifted and often weaker fluorescence emission. In nonpolar environments, the locally excited state is favored, resulting in a blue-shifted and stronger emission.

Photoinduced Electron Transfer (PET): In the presence of certain analytes, a photoinduced electron transfer process could occur, leading to fluorescence quenching. For instance, interaction with electron-rich or electron-deficient species could modulate the fluorescence output. The selectivity of such a PET sensor would be determined by the specific electronic interactions between the probe and the analyte.

Hydrogen Bonding Interactions: The two N-H protons and the two carbonyl oxygens in this compound are capable of forming hydrogen bonds. Specific binding to an analyte through a network of hydrogen bonds could restrict intramolecular rotations and vibrations, leading to an enhancement of the fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM).

Selectivity for a particular analyte or molecular environment would be a function of the combined effects of hydrophobicity, steric factors, and the specific non-covalent interactions (hydrogen bonding, π-π stacking) that the probe can engage in. The anilino and benzoyl rings provide a hydrophobic character, while the amide linkages offer specific hydrogen bonding sites.

Chromatographic Separation and Purification Method Development

The purification and analysis of this compound can be readily achieved using standard chromatographic techniques, particularly high-performance liquid chromatography (HPLC). The development of a suitable method would involve the optimization of the stationary phase, mobile phase composition, and detection parameters.

Given the moderate polarity of the compound, reversed-phase HPLC would be a primary choice for its separation and purification.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column would be appropriate. The hydrophobic C18 chains would interact with the phenyl rings of the analyte, providing retention. For compounds with similar structures, phenyl-hexyl columns can sometimes offer alternative selectivity due to π-π interactions.

Mobile Phase: A mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be effective. Gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would likely be necessary to achieve a good separation from impurities and to obtain a sharp peak for the compound of interest. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual acidic or basic functional groups.

Detection: The presence of aromatic rings in this compound allows for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would likely be in the range of 230-280 nm. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector, which would also confirm the molecular weight of the eluted compound.

Table 2: Representative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and would require optimization for the specific sample matrix and purity requirements.

For preparative scale purification, the optimized HPLC method can be scaled up using a larger diameter column and a higher flow rate. Flash column chromatography on silica gel with a mobile phase system such as ethyl acetate/hexane could also be employed as a preliminary purification step for larger quantities, although with lower resolution compared to HPLC.

Investigations of Molecular Interactions in Biological Systems Excluding Clinical Data

Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. Detailed kinetic studies are necessary to understand the nature and potency of this inhibition. While specific data for N-(2-anilino-2-oxoethyl)benzamide is not available, studies on related benzamide (B126) structures indicate a potential for enzyme interaction. For instance, various substituted benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and monoamine oxidase (MAO). researchgate.net

To study the potential enzyme inhibitory activity of this compound, a robust and validated enzymatic assay is the first requirement. The development process would involve:

Selection of a Target Enzyme: Based on structural similarity to known inhibitors, a relevant enzyme would be chosen. For example, given that some benzamides inhibit HDACs, an HDAC enzymatic assay could be a starting point. researchgate.net

Assay Principle: A method to monitor the enzyme's activity in real-time is selected. This is often a spectrophotometric or fluorometric assay where the enzyme-catalyzed conversion of a substrate results in a change in absorbance or fluorescence.

Optimization of Assay Conditions: Key parameters such as pH, temperature, buffer composition, and substrate concentration would be optimized to ensure a linear and reproducible reaction rate. The Michaelis-Menten constant (Kₘ) for the substrate would be determined to establish the appropriate substrate concentration for inhibition studies (typically at or below the Kₘ value).

Validation: The assay would be validated for its precision, accuracy, and sensitivity. This includes determining the Z'-factor, a statistical measure of the assay's quality and suitability for high-throughput screening.

A critical aspect of characterizing an inhibitor is to determine whether it binds reversibly or irreversibly to the enzyme.

Reversible Inhibition: This is assessed through methods like dialysis or rapid dilution. If the enzyme's activity is restored after the removal of the inhibitor, the inhibition is reversible. Reversible inhibitors are characterized by an equilibrium constant (Kᵢ).

Irreversible Inhibition: If enzyme activity is not recovered after removing the free inhibitor, the inhibition is irreversible. This often involves the formation of a covalent bond between the inhibitor and the enzyme. Time-dependency studies, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor, are indicative of irreversible inhibition. For example, studies on N-(2-aminoethyl)benzamide analogues as MAO-B inhibitors showed them to be time-dependent, yet reversible upon dialysis.

For reversible inhibitors, the mechanism of action relative to the enzyme's substrate is determined through kinetic experiments.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This can be identified by performing the enzyme assay with varying substrate concentrations in the presence of the inhibitor. In competitive inhibition, the apparent Kₘ of the substrate increases, while the maximum velocity (Vₘₐₓ) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. In this case, Vₘₐₓ decreases, but Kₘ remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vₘₐₓ and Kₘ are reduced.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.

These different modes of inhibition can be distinguished by analyzing Lineweaver-Burk or other linearized plots of the kinetic data.

Receptor Binding Assays and Ligand-Target Recognition (in vitro, non-human receptors)

Beyond enzymes, synthetic compounds can bind to cellular receptors, initiating or blocking a biological response. Receptor binding assays are designed to quantify the affinity and specificity of this interaction.

To determine if this compound binds to a specific receptor, radioligand binding assays are a common approach.

Assay Principle: These assays measure the direct binding of a labeled ligand (a known high-affinity binder to the receptor) to the receptor. The ability of the test compound (this compound) to displace the labeled ligand is quantified.

Binding Affinity (Kᵢ): The assay is performed with a fixed concentration of the radioligand and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

Specificity Profiling: To assess selectivity, the compound would be tested against a panel of different receptors. A compound that shows high affinity for one receptor and significantly lower affinity for others is considered specific.

The following is a hypothetical data table illustrating how binding affinity data for a compound might be presented.

Receptor TargetRadioligandKᵢ (nM) of Test Compound
Receptor A[³H]-Ligand X50
Receptor B[¹²⁵I]-Ligand Y>10,000
Receptor C[³H]-Ligand Z850

This table is for illustrative purposes only. Actual data for this compound is not available.

Once binding is confirmed, biophysical techniques can provide deeper insights into the thermodynamics and structural aspects of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a receptor is immobilized. It provides real-time data on the association (kₐ) and dissociation (kₔ) rates of the ligand-receptor interaction. The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rates (kₔ/kₐ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on a protein receptor. Chemical shift perturbation studies involve recording the NMR spectrum of the protein with and without the ligand. Changes in the chemical shifts of specific amino acid residues identify the location of the binding interface.

The following is a hypothetical data table summarizing biophysical data for a ligand-receptor interaction.

TechniqueParameterValue
ITCAffinity (Kₐ)2.0 x 10⁷ M⁻¹
Enthalpy (ΔH)-8.5 kcal/mol
Stoichiometry (n)1.1
SPRAssociation rate (kₐ)1.5 x 10⁵ M⁻¹s⁻¹
Dissociation rate (kₔ)7.5 x 10⁻³ s⁻¹
Dissociation constant (Kₔ)50 nM

This table is for illustrative purposes only. Actual data for this compound is not available.

Modulation of Cellular Pathways (in vitro/ex vivo, non-human cell lines)

No published data is available for this compound.

Apoptotic Pathway Modulation Studies

No published data is available for this compound.

Endoplasmic Reticulum Stress Response Investigations

No published data is available for this compound.

Cell-Based Mechanistic Insights into Compound Action

No published data is available for this compound.

Protein-Ligand Interaction Analysis by Biophysical Techniques (e.g., ITC, SPR, MST)

No published data is available for this compound.

Thermodynamics and Kinetics of Binding

No published data is available for this compound.

Structure-Mechanism Relationship (SMR) Elucidation

No published data is available for this compound.

Structure Activity and Structure Property Relationship Sar/spr Studies of N 2 Anilino 2 Oxoethyl Benzamide Analogues

Rational Design and Synthesis of Analogues for Systematic Studies

The rational design of analogues of the N-(2-anilino-2-oxoethyl)benzamide scaffold involves a systematic process of chemical modification to explore the chemical space around the core structure. This typically begins with a lead compound, which in a related study was a 1,2,3-triazole derivative identified to protect β-cells from ER stress. nih.govnih.govresearchgate.net Due to the lead compound's limited aqueous solubility and narrow activity range, a new scaffold was designed by replacing the triazole pharmacophore with a glycine-like amino acid structure, leading to the N-(2-(benzylamino)-2-oxoethyl)benzamide core. nih.govnih.gov

The synthesis of these analogues is generally achieved through a multi-step process. A common synthetic route involves the coupling of substituted benzoic acids with ethyl glycinate (B8599266) to form a benzoylglycine ester. This intermediate is then hydrolyzed to the corresponding benzoylglycine. Finally, the benzoylglycine is coupled with a substituted benzylamine (B48309) to yield the target N-(2-(benzylamino)-2-oxoethyl)benzamide analogues. nih.gov

General Synthetic Scheme:

Step 1: Substituted benzoic acid is coupled with ethyl glycinate in the presence of coupling agents like EDC/HOBt in a suitable solvent such as dimethylformamide. nih.gov

Step 2: The resulting benzoylglycine ester is hydrolyzed using a base like lithium hydroxide (B78521) in an alcohol-water mixture. nih.gov

Step 3: The obtained benzoylglycine is then reacted with various substituted benzylamines using a peptide coupling agent like HATU in a solvent such as dichloromethane (B109758) to produce the final amide analogues. nih.gov

Exploration of Substituent Effects on Core Structure

The exploration of substituent effects on the core structure is a cornerstone of SAR studies. By introducing different chemical groups at various positions on the aromatic rings of the N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold, researchers can probe the impact of electronics, sterics, and lipophilicity on biological activity.

In the study of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues as pancreatic β-cell protective agents, various substitutions were made on both the benzamide (B126) and the benzylamine phenyl rings. For instance, substitutions on the benzamide phenyl ring with groups like 4-CF3 and 4-OH, 3-OMe resulted in highly active compounds. nih.gov The position of the substituent was also found to be critical; a 3-CF3 substitution was less potent than a 4-CF3 substitution, highlighting the importance of the substituent's location for optimal interaction with the biological target. nih.gov

Furthermore, modifications to the benzylamine portion of the molecule also revealed important SAR insights. Bulky substitutions at the R2 position (the nitrogen of the benzylamine) were not well-tolerated, suggesting that steric hindrance in this region is detrimental to activity. nih.gov

The following table summarizes the structure-activity relationship data for a selection of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues, demonstrating the impact of different substituents on their β-cell protective activity. nih.gov

CompoundR1 (Benzamide Ring)R2 (Benzylamine Ring)Max. Activity (%)EC50 (µM)
5a HH25>50
5g H4-CF38813 ± 1
5h H3-CF34632 ± 7
5i H4-OH, 3-OMe10010 ± 2
WO5m 4-OMe4-F1000.1 ± 0.01

Data sourced from a study on pancreatic β-cell protective agents. nih.gov

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are key strategies in drug design to improve potency, selectivity, and pharmacokinetic properties. This involves substituting a functional group with another that has similar steric and electronic properties. While specific examples for this compound are not extensively documented, the principles can be applied to this scaffold.

For example, the amide bond is a common target for bioisosteric replacement to improve metabolic stability. Non-classical bioisosteres of amides, such as a 1,2,3-triazole ring, have been successfully used in other molecular contexts. In fact, the initial lead compound that inspired the synthesis of the N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold contained a 1,2,3-triazole. nih.govnih.gov This highlights how different scaffolds can be considered bioisosteric in their ability to present key pharmacophoric features to a biological target.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physico-Chemical Parameters (e.g., pKa, LogP)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These models are valuable tools for predicting properties like pKa (acid dissociation constant) and LogP (octanol-water partition coefficient), which are critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.netresearchgate.netnih.gov

Data Set Preparation: A series of structurally diverse analogues with experimentally determined pKa and LogP values is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, such as topological, electronic, and steric parameters, are calculated for each analogue. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the experimental property. nih.govmdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

For benzamide derivatives, QSPR models can predict properties like LogP, which is a measure of lipophilicity. Empirical methods, including those based on atom contributions or fragment-based approaches, are often used for rapid LogP prediction. nih.gov More complex QSPR models utilize a broader range of descriptors to capture subtle electronic and conformational effects that influence lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govijpsr.comunair.ac.idnanobioletters.comnih.govnih.govnih.govyoutube.combiolscigroup.usyoutube.commedwinpublishers.com These models are instrumental in understanding the structural requirements for a desired biological effect and in designing more potent analogues.

Development of Predictive Models

The development of a predictive QSAR model follows a similar workflow to QSPR modeling, with the key difference being that the dependent variable is a measure of biological activity (e.g., IC50 or EC50). For a series of this compound analogues, a QSAR model could be developed to predict their affinity for a specific biological target.

A successful QSAR model should be statistically robust, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), and should have good predictive ability for an external test set of compounds. nih.govnih.gov For example, a QSAR study on a series of substituted benzamides with antimicrobial activity demonstrated that topological descriptors could effectively model their biological activity. nih.gov

Ligand-Based and Structure-Based Approaches

QSAR models can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the biological target is unknown. They rely on the principle that structurally similar molecules are likely to have similar biological activities. The process involves aligning a set of active compounds and identifying common structural features (a pharmacophore) that are essential for activity. youtube.comyoutube.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful ligand-based techniques that can provide 3D contour maps indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. nih.govnih.gov

Structure-Based Approaches: When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based QSAR can be performed. This often involves molecular docking to predict the binding mode of the ligands in the active site of the target. The interaction energies and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) observed in the docked poses can then be used as descriptors in the QSAR model. nih.govnih.gov This approach provides a more direct understanding of how structural modifications affect the binding affinity of the compounds. For instance, in a study of anilinoquinazoline (B1252766) derivatives as anticancer agents, molecular docking was used to understand the interactions with the EGFR kinase active site, which informed the 3D-QSAR model. nih.gov

Future Directions and Emerging Research Avenues for N 2 Anilino 2 Oxoethyl Benzamide

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel compounds like N-(2-anilino-2-oxoethyl)benzamide. stmjournals.comoxfordglobal.comnih.gov Machine learning (ML) algorithms can analyze vast datasets to predict the biological activities, physicochemical properties, and potential therapeutic applications of new derivatives. beilstein-journals.orgresearchgate.net

Generative AI models can design novel analogues of this compound with optimized properties. oxfordglobal.com These models, trained on large chemical databases, can propose structures with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. stmjournals.combeilstein-journals.org Furthermore, AI can accelerate the optimization of synthetic routes by predicting reaction outcomes and suggesting optimal conditions, thereby reducing experimental costs and time. beilstein-journals.orgresearchgate.netucla.educhemrxiv.orgimperial.ac.uk The use of reinforcement learning, for instance, can help in the de novo design of molecules with desired attributes. chemrxiv.org

AI/ML Technique Application in this compound Research Potential Outcome
Generative Adversarial Networks (GANs) Design of novel derivatives with specific biological targets. Identification of new therapeutic leads with improved potency.
Reinforcement Learning Optimization of synthetic pathways and reaction conditions. More efficient and cost-effective synthesis of analogues. chemrxiv.org
Predictive Modeling Screening of virtual libraries for potential biological activity. Rapid identification of promising candidates for further testing.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological interactions of this compound is crucial for its development. Advanced spectroscopic techniques offer the capability for real-time analysis of chemical reactions, providing insights into reaction kinetics, intermediates, and byproducts. mt.comresearchgate.net

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the progress of a reaction as it occurs, allowing for a detailed understanding of the transformation of reactants into products. mdpi.comiipseries.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the kinetics and mechanism of reactions in solution. mdpi.com These methods, combined with computational modeling, can provide a comprehensive picture of the reaction landscape. researchgate.netnih.gov The application of these techniques can lead to optimized reaction conditions, increased yields, and a reduction in impurities. mt.com

Nanomaterial Hybridization for Enhanced Functionalities

The integration of this compound with nanomaterials presents a promising avenue for creating hybrid materials with enhanced or novel functionalities. nih.gov Nanoparticles, such as gold or iron oxide nanoparticles, can be functionalized with this compound to create targeted drug delivery systems, advanced imaging agents, or novel catalysts. nih.govrsc.orgmdpi.comresearchgate.net

The surface functionalization of nanoparticles with this benzamide (B126) derivative could improve their biocompatibility, stability, and specificity. rsc.orgmdpi.com For instance, magnetic nanoparticles functionalized with this compound could be directed to a specific site in the body using an external magnetic field for targeted therapy. researchgate.net Similarly, gold nanoparticles are known for their unique optical properties, which could be harnessed for diagnostic applications when combined with this compound. nih.gov

Interactive Table: Potential Applications of this compound-Nanomaterial Hybrids

Nanomaterial Functionalization Strategy Potential Application
Gold Nanoparticles Covalent conjugation to the nanoparticle surface. Targeted drug delivery, bioimaging, and diagnostics. nih.gov
Iron Oxide Nanoparticles Surface coating or direct chemical bonding. Magnetic resonance imaging (MRI) contrast agents, targeted drug delivery. researchgate.net
Silica (B1680970) Nanoparticles Encapsulation or surface attachment. Controlled release systems, stabilization of the compound.

Exploration of this compound in Novel Chemical Biology Probes

The structural features of this compound make it a potential scaffold for the development of novel chemical biology probes. ucsd.eduresearchgate.net These probes are essential tools for studying biological processes in real-time within living systems. nih.gov By incorporating fluorophores or other reporter groups into the this compound structure, researchers can create probes to visualize and track specific biomolecules or cellular events. ucsd.eduresearchgate.net

For example, a fluorescently labeled version of this compound could be used to study its intracellular distribution and target engagement. rsc.org Furthermore, the development of reaction-based probes from this scaffold could enable the detection of specific enzymes or reactive species within a cell. nih.gov The design of such probes often involves a "covalent assembly" strategy, where the probe reacts with its target to produce a fluorescent signal. rsc.org Research in this area could lead to a better understanding of the compound's mechanism of action and the identification of its biological targets. nih.govtandfonline.comresearchgate.net

Expanding the Scope of Green Synthetic Methodologies

The principles of green chemistry are increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.comresearchgate.netsemanticscholar.orgsemanticscholar.org Future research on this compound should focus on developing more sustainable synthetic routes.

This includes the use of environmentally benign solvents, such as water or bio-solvents, and the development of catalytic methods that avoid the use of stoichiometric reagents. scispace.comresearchgate.netnih.govnih.gov For example, enzymatic catalysis or the use of solid acid catalysts could provide greener alternatives to traditional amide bond formation methods. nih.govresearchgate.net Solvent-free reaction conditions, where reactants are heated together in the absence of a solvent, also represent a promising green chemistry approach. researchgate.netsemanticscholar.orgsemanticscholar.org

Interactive Table: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry Principle Application in Synthesis Potential Benefits
Use of Renewable Feedstocks Sourcing starting materials from biomass. Reduced reliance on fossil fuels.
Catalysis Employing enzymatic or heterogeneous catalysts. Increased reaction efficiency and reduced waste. scispace.comnih.gov
Benign Solvents Utilizing water, supercritical fluids, or ionic liquids. Reduced environmental impact and improved safety. researchgate.netnih.gov
Energy Efficiency Microwave-assisted or ultrasonic-assisted synthesis. Faster reaction times and lower energy consumption. researchgate.net

Q & A

Q. What are the common synthetic methodologies for N-(2-anilino-2-oxoethyl)benzamide and its derivatives?

The synthesis typically involves coupling substituted benzoic acids with glycinates using activating agents like EDC/HOBt in dimethylformamide (DMF), followed by hydrolysis with aqueous LiOH to yield benzoylglycine intermediates. Subsequent reactions with substituted amines in dichloromethane (DCM) using HATU at low temperatures produce the target compounds in high yields. This method ensures precise control over functional group incorporation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity. For crystalline derivatives, X-ray diffraction (XRD) using software like SHELX enables detailed crystallographic analysis .

Q. What reaction types are feasible with this compound?

The compound undergoes substitution, oxidation, and reduction reactions. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with lithium aluminum hydride (LiAlH₄) produces alcohol analogs. Solvent choice (e.g., DMF for polar reactions) and temperature (0–10°C for sensitive steps) are critical for optimizing yields .

Advanced Research Questions

Q. How can integrated computational-experimental approaches optimize this compound derivatives for biological activity?

Molecular docking and density functional theory (DFT) calculations predict binding affinities to biological targets (e.g., enzymes or receptors). These models guide the synthesis of analogs with modified substituents (e.g., electron-withdrawing groups for enhanced stability). In vitro assays (e.g., cytotoxicity testing) validate predictions, enabling iterative refinement of lead compounds .

Q. What challenges arise in resolving crystallographic data for benzamide derivatives, and how can SHELX improve accuracy?

Challenges include low crystal quality, twinning, and weak diffraction. SHELX addresses these via robust refinement algorithms for high-resolution data, handling twinning with the TWIN command, and enabling hydrogen bonding network analysis. Its compatibility with small-molecule and macromolecular data makes it versatile for structural validation .

Q. How do solvent polarity and temperature influence reaction pathways in this compound synthesis?

Polar aprotic solvents (e.g., DMF) stabilize transition states in coupling reactions, enhancing reaction rates. Lower temperatures (0–5°C) minimize side reactions during hydrolysis steps. Kinetic studies using HPLC can map reaction progress, while Arrhenius plots quantify temperature-dependent activation energies .

Q. How can researchers address contradictions in reported biological activities of benzamide analogs?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Reproducing experiments under standardized protocols (e.g., ISO-certified assays) and validating compound purity via HPLC-MS are critical. Meta-analyses of structure-activity relationships (SARs) can identify trends obscured by outlier data .

Q. What strategies enhance the pharmacokinetic profile of this compound-based therapeutics?

Modifying the benzamide core with hydrophilic groups (e.g., sulfonamides) improves solubility, while fluorinated substituents enhance metabolic stability. In vivo pharmacokinetic studies (e.g., half-life determination in rodent models) and computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling guide lead optimization .

Methodological Considerations

  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to resolve SAR complexities.
  • Crystallography : Combine SHELX with complementary software (e.g., OLEX2) for error-checking .
  • Synthesis Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.